![molecular formula C18H27N3O2S B2364174 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380096-75-1](/img/structure/B2364174.png)
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as MTMU, is a synthetic compound that has recently gained attention in the field of scientific research. MTMU has shown promising results in various studies, indicating its potential as a useful tool in biochemical and physiological research.
作用机制
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the context of the study. In cancer-related studies, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to induce apoptosis and inhibit cell proliferation. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several advantages for use in lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and purified. Secondly, it has shown promising results in various studies, indicating its potential as a useful tool in scientific research. However, there are also limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell types or animal models, and its mechanism of action may not be fully understood.
未来方向
There are several future directions for research involving 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. Firstly, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Secondly, studies could be conducted to investigate the effects of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in combination with other drugs or therapies. Finally, studies could be conducted to investigate the potential use of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea as a diagnostic tool or biomarker.
合成方法
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 3-methylbenzylamine with 4-morpholin-4-ylthian-4-ylmethyl isocyanate. The resulting product is then treated with a reducing agent to yield 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.
科学研究应用
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRICRQSGPOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
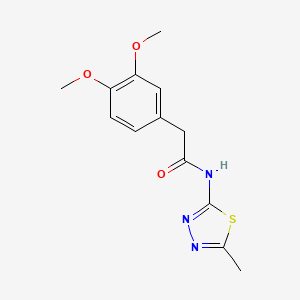
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
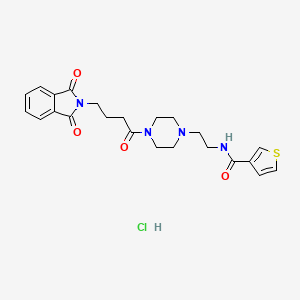
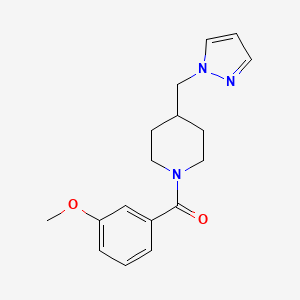
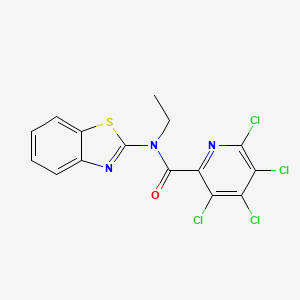
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
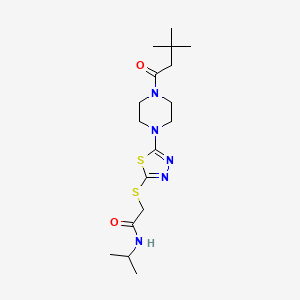
![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)